molecular formula C9H4F10N2 B6310842 3,5-Bis(pentafluoroethyl)pyridin-4-amine CAS No. 2088945-74-6

3,5-Bis(pentafluoroethyl)pyridin-4-amine

Cat. No.: B6310842
CAS No.: 2088945-74-6
M. Wt: 330.13 g/mol
InChI Key: PYOLHVYTZLMRPH-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of two pentafluoroethyl groups attached to the pyridine ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where pentafluoroethyl halides react with pyridine derivatives under specific conditions . The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the substitution process.

Industrial Production Methods

Industrial production of 3,5-Bis(pentafluoroethyl)pyridin-4-amine may involve large-scale nucleophilic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(pentafluoroethyl)pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The pentafluoroethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

3,5-Bis(pentafluoroethyl)pyridin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Bis(pentafluoroethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The pentafluoroethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoropyridine: Lacks the pentafluoroethyl groups, resulting in different chemical properties.

    Pentafluoropyridine: Contains only one pentafluoroethyl group, leading to distinct reactivity.

    4-Aminopyridine: Does not have any fluorinated groups, making it less lipophilic and reactive.

Uniqueness

3,5-Bis(pentafluoroethyl)pyridin-4-amine is unique due to the presence of two pentafluoroethyl groups, which significantly alter its chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

3,5-bis(1,1,2,2,2-pentafluoroethyl)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F10N2/c10-6(11,8(14,15)16)3-1-21-2-4(5(3)20)7(12,13)9(17,18)19/h1-2H,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOLHVYTZLMRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)C(C(F)(F)F)(F)F)N)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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